molecular formula C7H7ClN4O2 B2364944 Methyl 5-azidopyridine-2-carboxylate;hydrochloride CAS No. 2361644-47-3

Methyl 5-azidopyridine-2-carboxylate;hydrochloride

Cat. No.: B2364944
CAS No.: 2361644-47-3
M. Wt: 214.61
InChI Key: YLONFDLSDPIPMK-UHFFFAOYSA-N
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Description

Methyl 5-azidopyridine-2-carboxylate;hydrochloride is a chemical compound that belongs to the class of azido pyridine derivatives It is characterized by the presence of an azido group (-N₃) attached to the pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-azidopyridine-2-carboxylate;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-bromopyridine-2-carboxylate.

    Azidation: The bromine atom in 5-bromopyridine-2-carboxylate is replaced with an azido group using sodium azide (NaN₃) in a suitable solvent such as dimethylformamide (DMF) under reflux conditions.

    Methylation: The resulting 5-azidopyridine-2-carboxylate is then methylated using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) to yield Methyl 5-azidopyridine-2-carboxylate.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-azidopyridine-2-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.

Common Reagents and Conditions

    Sodium Azide (NaN₃): Used for azidation reactions.

    Methyl Iodide (CH₃I): Used for methylation reactions.

    Hydrochloric Acid (HCl): Used for forming the hydrochloride salt.

    Hydrogen Gas (H₂): Used for reduction reactions.

Major Products Formed

    Triazoles: Formed through cycloaddition reactions.

    Amines: Formed through reduction reactions.

Scientific Research Applications

Methyl 5-azidopyridine-2-carboxylate;hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antiviral and anticancer activities.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.

    Bioconjugation: The azido group allows for bioorthogonal reactions, making it useful in labeling and imaging studies in biological systems.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Methyl 5-azidopyridine-2-carboxylate;hydrochloride is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are important in various biological and chemical processes. Additionally, the compound can be reduced to form amines, which can interact with biological targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromopyridine-2-carboxylate: A precursor in the synthesis of Methyl 5-azidopyridine-2-carboxylate;hydrochloride.

    Methyl 5-aminopyridine-2-carboxylate: A reduction product of this compound.

    Methyl 5-ethynylpyridine-2-carboxylate: A compound that can undergo similar cycloaddition reactions.

Uniqueness

This compound is unique due to the presence of the azido group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

methyl 5-azidopyridine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2.ClH/c1-13-7(12)6-3-2-5(4-9-6)10-11-8;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLONFDLSDPIPMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)N=[N+]=[N-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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